[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2
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Overview
Description
UFP-112 is a synthetic peptide that acts as a potent and long-lasting agonist for the nociceptin/orphanin FQ receptor (NOP). This compound has been designed to enhance the potency and duration of action compared to the natural nociceptin/orphanin FQ peptide. UFP-112 has shown significant potential in various pharmacological studies, particularly in pain management and other neurological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: UFP-112 is synthesized by combining several chemical modifications into a single peptide sequence. The modifications include the incorporation of para-fluorophenylalanine (pF) at position 4, alpha-aminoisobutyric acid (Aib) at position 7, arginine (Arg) at position 14, and lysine (Lys) at position 15. These modifications are known to increase the affinity and potency of the peptide for the NOP receptor and reduce its susceptibility to enzymatic degradation .
Industrial Production Methods: The industrial production of UFP-112 involves solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: UFP-112 primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in the coupling steps of SPPS.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed: The primary product formed is the fully synthesized UFP-112 peptide. During degradation, smaller peptide fragments and individual amino acids may be produced .
Scientific Research Applications
Mechanism of Action
UFP-112 exerts its effects by selectively activating the nociceptin/orphanin FQ receptor (NOP). Upon binding to the NOP receptor, UFP-112 induces conformational changes that activate G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic and other physiological effects .
Comparison with Similar Compounds
- **Nocicept
Properties
Molecular Formula |
C83H139FN32O21 |
---|---|
Molecular Weight |
1940.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-2-methylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C83H139FN32O21/c1-44(67(125)107-54(22-14-34-98-80(92)93)70(128)108-51(19-8-11-31-85)69(127)111-55(23-15-35-99-81(94)95)71(129)109-52(20-9-12-32-86)72(130)112-58(39-61(90)120)75(133)106-50(66(91)124)29-30-60(89)119)104-77(135)59(43-117)113-73(131)53(21-10-13-33-87)110-74(132)56(24-16-36-100-82(96)97)114-79(137)83(3,4)116-64(123)42-103-78(136)65(45(2)118)115-76(134)57(38-47-25-27-48(84)28-26-47)105-63(122)41-101-62(121)40-102-68(126)49(88)37-46-17-6-5-7-18-46/h5-7,17-18,25-28,44-45,49-59,65,117-118H,8-16,19-24,29-43,85-88H2,1-4H3,(H2,89,119)(H2,90,120)(H2,91,124)(H,101,121)(H,102,126)(H,103,136)(H,104,135)(H,105,122)(H,106,133)(H,107,125)(H,108,128)(H,109,129)(H,110,132)(H,111,127)(H,112,130)(H,113,131)(H,114,137)(H,115,134)(H,116,123)(H4,92,93,98)(H4,94,95,99)(H4,96,97,100)/t44-,45+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
InChI Key |
GVIRJSRJRJCCJE-HCYVKCTOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NC(C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Origin of Product |
United States |
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